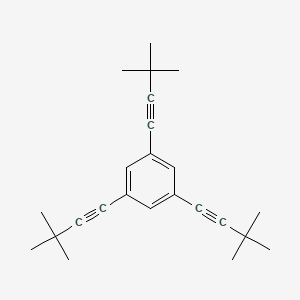
2,2'-Sulfanediylbis(4-ethylpyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfanediylbis(4-ethylpyridine) is an organic compound characterized by the presence of two pyridine rings connected by a sulfur atom
Vorbereitungsmethoden
The synthesis of 2,2’-Sulfanediylbis(4-ethylpyridine) typically involves the reaction of 4-ethylpyridine with sulfur-containing reagents. One common method is the use of a coupling reaction where 4-ethylpyridine is reacted with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,2’-Sulfanediylbis(4-ethylpyridine) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced. Reagents like bromine or alkyl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfanediylbis(4-ethylpyridine) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress, as the compound can act as an antioxidant.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,2’-Sulfanediylbis(4-ethylpyridine) involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form bonds with metal ions, which is crucial in its role as a ligand in coordination chemistry. Additionally, the pyridine rings can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,2’-Sulfanediylbis(4-ethylpyridine) can be compared with other sulfur-containing pyridine derivatives, such as:
2,2’-Sulfanediylbis(4-methylpyridine): Similar in structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and applications.
2,2’-Sulfanediylbis(4-phenylpyridine):
2,2’-Sulfanediylbis(4-chloropyridine): The presence of a chlorine atom introduces different reactivity patterns, particularly in substitution reactions.
Eigenschaften
CAS-Nummer |
923279-85-0 |
|---|---|
Molekularformel |
C14H16N2S |
Molekulargewicht |
244.36 g/mol |
IUPAC-Name |
4-ethyl-2-(4-ethylpyridin-2-yl)sulfanylpyridine |
InChI |
InChI=1S/C14H16N2S/c1-3-11-5-7-15-13(9-11)17-14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
PSSGEJCDVSDCIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=C1)SC2=NC=CC(=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)





![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)
![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)

